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Compound of Interest

1-(Phenylsulfonyl)-2-indoleboronic
Compound Name: o
aci

cat. No.: B1351035

1-(Phenylsulfonyl)-2-indoleboronic acid is a stable, solid organic compound. The presence
of the electron-withdrawing phenylsulfonyl group on the indole nitrogen is crucial. It facilitates
the deprotonation at the C2 position, a necessary step for the introduction of the boronic acid
group, and modulates the electronic properties of the indole ring system for subsequent
reactions.

Table 1: Physicochemical and Spectroscopic Data

Property Value Source
CAS Number 342404-46-0 [1][2]
Molecular Formula C14H12BNO4S [1][3]
Molecular Weight 301.13 g/mol [11[3]
Appearance Solid

Melting Point 125-130 °C [1][4]

OB(O)clcc2cccec2nlS(=0)

SMILES String (=0)c3ccece3

| InChl Key | HXWLCYMHOULBJZ-UHFFFAOYSA-N | |
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Synthesis and Mechanistic Considerations

The synthesis of indolylboronic acids is a well-established area of organic chemistry, often
leveraging the strategic functionalization of the indole core.[5] The preparation of the 2-
substituted isomer, 1-(Phenylsulfonyl)-2-indoleboronic acid, typically involves a directed
ortho-metalation approach.

Synthetic Rationale and Protocol

The phenylsulfonyl group is not merely a protecting group; it is a potent directing group. Its
electron-withdrawing nature increases the acidity of the proton at the C2 position of the indole
ring. This allows for selective deprotonation using a strong, non-nucleophilic base like n-
butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate is a
powerful nucleophile that can then be quenched with a boron electrophile, such as triisopropyl
borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the
final boronic acid.

Experimental Protocol: Synthesis via Directed ortho-Metalation

o Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(Argon or Nitrogen), add 1-(Phenylsulfonyl)indole (1.0 equivalent) and anhydrous
tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

o Causality: Anhydrous conditions are critical as organolithium reagents and the resulting
lithiated indole are highly reactive towards water. The low temperature is necessary to
control the exothermicity of the reaction and prevent side reactions.

o Deprotonation: Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise to
the stirred solution. Maintain the temperature at -78 °C for 1-2 hours.

o Causality: n-BuLi is a strong base that selectively removes the most acidic proton at the
C2 position, directed by the sulfonyl group. A slight excess ensures complete
deprotonation.

e Borylation: To the resulting dark solution of the lithiated indole, add triisopropy! borate (1.5
equivalents) dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to
stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
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o Causality: Triisopropyl borate is the electrophile. The boron atom is attacked by the
nucleophilic C2 carbon of the indole. Using an excess of the borate ester ensures the
reaction goes to completion.

e Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of
aqueous hydrochloric acid (1M) until the pH is acidic (~pH 2). Stir vigorously for 1 hour.

o Causality: The acidic workup protonates the reaction mixture and hydrolyzes the boronate
ester to the desired boronic acid.

o Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate (NazS0Oa), filter, and concentrate in vacuo. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford 1-
(Phenylsulfonyl)-2-indoleboronic acid as a solid.[6]

Core Application: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling

Boronic acids are indispensable reagents in pharmaceutical synthesis, largely due to their
utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura
coupling.[7] This reaction forms a carbon-carbon bond between the boronic acid and an
organohalide, providing a powerful method for assembling complex molecular frameworks.[8]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a
palladium(0) catalyst. The key steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (e.g., an aryl bromide), forming a Pd(ll) complex.

e Transmetalation: The boronic acid, activated by a base, transfers its organic group (the
indole moiety) to the palladium center, displacing the halide.

¢ Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1351035?utm_src=pdf-body
https://www.benchchem.com/product/b1351035?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/1-phenylsulfonyl-1h-indole-2-carboxylic-acid.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/pdf/The_Strategic_Role_of_7_Bromo_1H_indol_2_yl_boronic_Acid_in_Modern_Medicinal_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Value in Drug Discovery

The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous

natural products and FDA-approved drugs.[5][9] The ability to functionalize this core at specific

positions is paramount for developing new therapeutic agents. 1-(Phenylsulfonyl)-2-

indoleboronic acid provides a direct and reliable route to introduce diverse substituents at the

C2 position, enabling the rapid generation of compound libraries for lead discovery and
optimization. This is particularly relevant in fields like kinase inhibitor development, where
tailored heterocyclic systems are often required for potent and selective activity.[8]
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Caption: Drug discovery workflow utilizing the target building block.
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Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. Based on available
safety data, 1-(Phenylsulfonyl)-2-indoleboronic acid requires careful management in a
laboratory setting.[3]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[3]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection (goggles conforming to EN166 standard).[3] Use a NIOSH/MSHA or European
Standard EN 136 approved respirator if exposure limits are likely to be exceeded.[3]

» Handling: Use in a well-ventilated area, preferably a fume hood.[3] Avoid breathing dust.
Wash hands thoroughly after handling.

o Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
o First Aid:

o Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists,
seek medical attention.[3]

o Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical
attention.[3]

o Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention if symptoms persist.[3]

Conclusion

1-(Phenylsulfonyl)-2-indoleboronic acid is more than a mere chemical intermediate; it is a
strategic tool that empowers chemists to efficiently synthesize complex and biologically
relevant molecules. Its predictable reactivity in Suzuki-Miyaura couplings, coupled with the
importance of the indole scaffold, ensures its continued and expanding role in the discovery of
next-generation therapeutics. This guide has outlined its fundamental properties, synthesis,
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and applications, providing a solid foundation for its use in advanced research and
development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1351035?utm_src=pdf-custom-synthesis
https://www.alfa-chemistry.com/cas_342404-46-0.htm
https://store.apolloscientific.co.uk/storage/msds/OR23053_msds.pdf
https://www.fishersci.nl/store/msds?partNumber=10477992&countryCode=NL&language=en
https://parchem.com/chemical-supplier-distributor/1-phenylsulfonyl-indole-2-boronic-acid-069721
https://pmc.ncbi.nlm.nih.gov/articles/PMC6803883/
https://www.chemicalbook.com/synthesis/1-phenylsulfonyl-1h-indole-2-carboxylic-acid.htm
https://www.chemicalbook.com/synthesis/1-phenylsulfonyl-1h-indole-2-carboxylic-acid.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/pdf/The_Strategic_Role_of_7_Bromo_1H_indol_2_yl_boronic_Acid_in_Modern_Medicinal_Chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/31569441/
https://www.benchchem.com/product/b1351035#1-phenylsulfonyl-2-indoleboronic-acid-cas-number
https://www.benchchem.com/product/b1351035#1-phenylsulfonyl-2-indoleboronic-acid-cas-number
https://www.benchchem.com/product/b1351035#1-phenylsulfonyl-2-indoleboronic-acid-cas-number
https://www.benchchem.com/product/b1351035#1-phenylsulfonyl-2-indoleboronic-acid-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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